12-OxoETE
Description
Historical Context and Discovery within the Arachidonic Acid Metabolome
The discovery of 12-oxo-ETE is intrinsically linked to the exploration of arachidonic acid metabolism. It was initially identified as a product formed from arachidonic acid within human and bovine platelets wikipedia.org. Its biosynthesis involves several enzymatic pathways. One crucial route is the conversion of 12(S)-hydroperoxy-eicosatetraenoic acid (12(S)-HpETE) by human and other mammalian cytochrome P450 enzymes wikipedia.org. Additionally, 12-oxo-ETE can be generated through the oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE) by the enzyme 12-hydroxyeicosanoid dehydrogenase (12-HEDH) nih.gov. Another pathway involves mammalian epidermal lipoxygenase type 3 (eLOX3), which converts 12R-HpETE into 12-oxo-ETE nih.gov. Early research also suggested a pathway involving the heme-catalyzed transformation of 12-HpETE in human platelets caymanchem.com.
Position of 12-oxo-Eicosatetraenoic Acid within the Oxoeicosanoid Family
12-oxo-ETE belongs to the family of oxoeicosanoids (oxo-ETEs), which are a category of nonclassic eicosanoid metabolites wikipedia.org. These compounds are characterized by the presence of a ketone group. The formation of 12-oxo-ETE primarily stems from the lipoxygenase pathway of arachidonic acid metabolism, involving products of 12-lipoxygenase (ALOX12) or 15-lipoxygenase (ALOX15), specifically 12-HpETE and 12-HETE wikipedia.orgnih.govwikipedia.orgreactome.org.
The biosynthesis of 12-oxo-ETE can proceed through the oxidation of 12-HETE by 12-HEDH, or directly via the dehydration of 12-HpETE nih.gov. Once formed, 12-oxo-ETE can undergo further metabolism. For instance, it can be reduced by cytosolic NADH-dependent 12-oxoeicosanoid Δ10-reductase to 12-oxo-ETrE, which is subsequently reduced to 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-hydroxy-5,8,14-eicosatrienoic acid (12(S)-HETrE) wikipedia.org. Other prominent members of the oxoeicosanoid family include 5-oxo-ETE and 15-oxo-ETE, each with distinct biological activities and biosynthetic routes wikipedia.orgnih.govwikipedia.org.
The following table summarizes key biosynthetic pathways for 12-oxo-ETE:
| Precursor Compound | Enzyme(s) Involved | Product(s) / Transformation | Reference |
| Arachidonic Acid | 12-Lipoxygenase (ALOX12) | 12-Hydroperoxy-eicosatetraenoic acid (12-HpETE) | wikipedia.orgwikipedia.org |
| 12(S)-HpETE | Cytochrome P450 enzymes | 12-oxo-ETE | wikipedia.org |
| 12R-HpETE | Epidermal Lipoxygenase Type 3 (eLOX3) | 12-oxo-ETE | nih.gov |
| 12-HETE | 12-Hydroxyeicosanoid Dehydrogenase (12-HEDH) | 12-oxo-ETE | nih.gov |
| 12-oxo-ETE | 12-oxoeicosanoid Δ10-reductase | 12-oxo-ETrE | wikipedia.org |
Current Research Frontiers and Unresolved Questions Regarding 12-oxo-Eicosatetraenoic Acid
Current research on 12-oxo-ETE continues to uncover its diverse biological roles, while also highlighting areas that require further investigation.
Detailed Research Findings on Biological Roles:
Cellular Migration and Adhesion: 12-oxo-ETE has been shown to stimulate the directed migration (chemotaxis) of human, rat, and rabbit neutrophils, as well as rabbit macrophages wikipedia.org. It also promotes the aggregation of human neutrophils and, in conjunction with tumor necrosis factor alpha or platelet-activating factor, induces the release of their granule-bound enzymes wikipedia.org. Furthermore, it stimulates the binding of human vascular epithelial cells to human monocytes wikipedia.org.
Cell Proliferation and Differentiation: In the immortalized human keratinocyte cell line HaCaT, 12-oxo-ETE stimulates DNA synthesis and mitogenesis wikipedia.org. When injected into the skin of human volunteers, it induces the extravasation and local accumulation of circulating blood neutrophils and mononuclear cells wikipedia.org.
Intracellular Signaling: 12-oxo-ETE can induce a rapid, dose-dependent increase in cytoplasmic free calcium, potentially through a leukotriene B4 receptor or a common activation sequence caymanchem.com.
Anti-tumor Effects: Research indicates that 12-oxo-ETE possesses anti-tumor properties, notably acting as a ligand for PPARγ (peroxisome proliferator-activated receptor gamma). Activation of this nuclear receptor by 12-oxo-ETE can inhibit proliferation and induce apoptosis in glioblastoma multiforme (GBM) cancer cells mdpi.com.
Enzyme Modulation: 12-oxo-ETE has been observed to inhibit human 12-lipoxygenase (h12-LOX) and human 15-lipoxygenase-1 (h15-LOX-1), demonstrating a higher potency against h15-LOX-1 nih.gov.
Unresolved Questions: Despite significant progress, several questions remain regarding the precise mechanisms and full scope of 12-oxo-ETE's actions. For instance, while related compounds like 12-HETE are known to activate the NOX system, the specific mechanism by which this occurs is not yet fully understood tandfonline.com. More broadly, the complete spectrum of 12-oxo-ETE's interactions with various cellular receptors and its downstream signaling pathways requires further elucidation. Additionally, the specific enzymes responsible for the NADPH-dependent conversion of 12-oxo-ETE to 12-oxo-ETrE and 12-HETrE in epidermal tissues have not been exhaustively studied psu.edu. Continued research is essential to fully characterize the physiological and pathological roles of this important oxoeicosanoid.
Structure
2D Structure
3D Structure
Properties
CAS No. |
108437-64-5 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |
InChI Key |
GURBRQGDZZKITB-VXBMJZGYSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |
Appearance |
Assay:≥90%A solution in ethanol |
physical_description |
Solid |
Synonyms |
12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 12 Oxo Eicosatetraenoic Acid
Precursors and Initial Oxygenation of Arachidonic Acid
Arachidonic acid, a polyunsaturated fatty acid typically found esterified within membrane phospholipids (B1166683), serves as the fundamental precursor for 12-oxo-ETE synthesis. The critical first step in this pathway is the introduction of a hydroperoxy group into the arachidonic acid molecule. This reaction is predominantly carried out by lipoxygenases, with a smaller contribution from cytochrome P450 enzymes. nih.gov
Role of Lipoxygenases in Hydroperoxyeicosatetraenoic Acid Formation
Lipoxygenases (LOXs) are a family of enzymes that catalyze the specific insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.com This formation of hydroperoxyeicosatetraenoic acids (HPETEs) is a pivotal stage leading to the generation of 12-oxo-ETE. nih.govcreative-proteomics.com
The primary route for the synthesis of the 12-oxo-ETE precursor, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is through the action of 12S-lipoxygenase (ALOX12). wikipedia.orgnih.gov This enzyme specifically targets the 12th carbon of arachidonic acid, producing 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE) in a stereospecific manner. wikipedia.orgwikipedia.org ALOX12 is notably present in platelets and skin. atlasgeneticsoncology.org
In contrast to ALOX12, the enzyme 12R-lipoxygenase (ALOX12B) catalyzes the formation of the R stereoisomer, 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE). wikipedia.orgwikipedia.orgmedlineplus.gov ALOX12B is primarily found in the skin and cornea. wikipedia.org This stereospecificity is significant as it results in a different isomeric form of the hydroperoxy intermediate, which can lead to distinct biological activities. nih.govwikipedia.org
While 12-lipoxygenases are the main enzymes in this pathway, 15-lipoxygenase (ALOX15) can also contribute to a lesser extent. wikipedia.orgwikipedia.org ALOX15 primarily oxygenates arachidonic acid at the 15th carbon to form 15-HPETE. wikipedia.orgwikipedia.org However, it can also produce 12S-HPETE as a minor product. wikipedia.org
Involvement of Cytochrome P450 Enzymes
Beyond the lipoxygenase pathways, cytochrome P450 (CYP) enzymes can also facilitate the initial oxygenation of arachidonic acid to form various HPETE isomers, including a racemic mixture of 12(S)-HPETE and 12(R)-HPETE. nih.govwikipedia.org These enzymes, located in the endoplasmic reticulum, offer an alternative, though generally less significant, route for generating the precursors necessary for 12-oxo-ETE synthesis. nih.govresearchgate.net The specific CYP isoforms involved can differ depending on the tissue and cellular environment. nih.govbohrium.com
Mechanisms of 12-oxo-Eicosatetraenoic Acid Generation
The final step in the biosynthesis of 12-oxo-ETE is the conversion of the 12-HPETE intermediates. This can occur through two primary mechanisms. One pathway involves the reduction of 12-HPETE to 12-hydroxyeicosatetraenoic acid (12-HETE) by peroxidases, such as glutathione (B108866) peroxidases. tandfonline.comreactome.org Subsequently, 12-HETE is oxidized to 12-oxo-ETE by a specific NAD+-dependent 12-hydroxyeicosanoid dehydrogenase. nih.gov This dehydrogenase can act on both 12S-HETE and 12R-HETE. nih.govwikipedia.org
Alternatively, 12-oxo-ETE can be formed directly from 12-HPETE. nih.gov This direct conversion can be catalyzed by certain cytochrome P450 isoforms, such as CYP2S1, or by the epidermal lipoxygenase type 3 (eLOX3), which acts on 12R-HpETE. nih.govwikipedia.org
Research Findings on 12-oxo-ETE Biosynthesis
| Enzyme/Pathway | Substrate | Product(s) | Key Findings |
| 12S-Lipoxygenase (ALOX12) | Arachidonic Acid | 12S-Hydroperoxyeicosatetraenoic acid (12S-HPETE) | The primary and highly stereospecific pathway for 12S-HPETE formation, predominantly in platelets and skin. nih.govwikipedia.orgwikipedia.org |
| 12R-Lipoxygenase (ALOX12B) | Arachidonic Acid | 12R-Hydroperoxyeicosatetraenoic acid (12R-HPETE) | Catalyzes the formation of the R stereoisomer, mainly in the skin and cornea. nih.govwikipedia.orgwikipedia.org |
| 15-Lipoxygenase (ALOX15) | Arachidonic Acid | 15S-HPETE (major), 12S-HPETE (minor) | Acts as a minor contributor to 12S-HPETE synthesis. wikipedia.orgwikipedia.org |
| Cytochrome P450 Enzymes | Arachidonic Acid | Racemic mixture of 12(S)-HPETE and 12(R)-HPETE | Provides an alternative, generally less prominent, pathway for 12-HPETE generation. nih.govwikipedia.org |
| 12-hydroxyeicosanoid dehydrogenase | 12S-HETE, 12R-HETE | 12-oxo-ETE | An NAD+-dependent enzyme that oxidizes 12-HETE to 12-oxo-ETE. nih.gov |
| Cytochrome P450 (e.g., CYP2S1) | 12S-HPETE | 12-oxo-ETE | Can directly convert 12S-HPETE to 12-oxo-ETE. nih.gov |
| Epidermal Lipoxygenase 3 (eLOX3) | 12R-HPETE | 12-oxo-ETE | Directly converts 12R-HPETE to 12-oxo-ETE in the epidermis. nih.govwikipedia.org |
Oxidation of Hydroxyeicosatetraenoic Acids (HETEs) by Dehydrogenases
One of the principal routes for 12-oxo-ETE biosynthesis involves the enzymatic oxidation of 12-HETE. This conversion is catalyzed by a specific dehydrogenase enzyme that targets the hydroxyl group at the 12th carbon position of the eicosanoid structure.
A key enzyme in this pathway is 12-hydroxyeicosanoid dehydrogenase (12-HEDH). nih.gov This microsomal enzyme, identified in porcine neutrophils, facilitates the oxidation of 12-HETE to 12-oxo-ETE. nih.gov The reaction is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.gov Beyond its action on 12-HETE, 12-HEDH can also oxidize other 12-hydroxyeicosanoids, highlighting its broader role in eicosanoid metabolism. nih.gov A similar metabolic pathway has been suggested to be active in various tissues, including rabbit and bovine corneal epithelium, as well as mouse keratinocytes. wikipedia.org
The substrate for 12-HEDH, 12-HETE, exists as two main stereoisomers: 12(S)-HETE and 12(R)-HETE. The formation of these isomers is highly specific to the synthesizing enzyme. For instance, the platelet-type 12-lipoxygenase (12S-LOX), encoded by the ALOX12 gene, is highly regio- and stereo-specific, primarily producing 12S-HpETE, which is then reduced to 12(S)-HETE. nih.gov Conversely, the enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene and found predominantly in the skin and cornea, metabolizes arachidonic acid to 12(R)-HpETE. wikipedia.org Cytochrome P450 enzymes can also produce a racemic mixture of both isomers. wikipedia.org
Interestingly, research indicates that 12-HEDH does not exhibit a strong preference for either stereoisomer. nih.gov Both 12(R)-HETE and 12(S)-HETE are metabolized by 12-HEDH with comparable efficiency. nih.gov This suggests that the enzyme can act on whichever isomer is available, although the possibility of distinct 12R- and 12S-selective dehydrogenases has not been entirely ruled out. nih.gov
Dehydration of Hydroperoxyeicosatetraenoic Acids (HpETEs)
An alternative pathway for the formation of 12-oxo-ETE involves the direct dehydration of 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This process can occur both enzymatically and non-enzymatically.
Mammalian epidermal lipoxygenase type 3 (eLOX3), also known as ALOXE3, plays a significant role in the enzymatic dehydration of 12-HpETE. nih.gov This enzyme functions as a hydroperoxide isomerase. nih.gov In human and mouse skin, eLOX3 metabolizes 12(R)-HpETE to generate 12-oxo-ETE alongside another product, 8R-hydroxy-11R,12R-epoxy-hepoxilin A3. wikipedia.orgnih.gov While 12(R)-HpETE is the preferred substrate for eLOX3, the enzyme can also convert 12(S)-HpETE to 12-oxo-ETE, albeit less efficiently. nih.govwikipedia.org
12-oxo-ETE can also be formed through non-enzymatic pathways. The incubation of 12-HpETE with boiled platelets, which denatures enzymes, has been shown to yield 12-oxo-ETE. nih.gov This suggests a non-enzymatic conversion process. Further supporting this, the formation of 12-oxo-ETE has been observed when 12-HpETE is incubated with heme compounds in the absence of any cellular components. nih.gov This indicates that the presence of heme can catalyze the dehydration of 12-HpETE to 12-oxo-ETE.
Downstream Metabolism of 12-oxo-Eicosatetraenoic Acid
Following its synthesis, 12-oxo-ETE undergoes further metabolic conversion. In porcine neutrophils, 12-oxo-ETE is metabolized by a cytosolic, NADH-dependent enzyme called 12-oxoeicosanoid Δ10-reductase. nih.govwikipedia.org This enzyme reduces the double bond at the 10,11-position, converting 12-oxo-ETE to 12-oxo-5Z,8Z,14Z-eicosatrienoic acid, also known as 10,11-dihydro-12-oxo-ETE (12-oxo-ETrE). nih.govwikipedia.org
Subsequently, 12-oxo-ETrE can be further reduced by a 12-ketoreductase. This step converts the keto group at the 12th position back to a hydroxyl group, yielding 10,11-dihydro-12-HETE (HETrE). nih.gov This reduction primarily produces 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE), with smaller amounts of the 12(S)-HETrE isomer also being formed. wikipedia.org
Reduction to 12-oxo-Eicosatrienoic Acid (12-oxo-ETrE) by 12-oxoeicosinoid Δ10-reductase
One of the metabolic routes for 12-oxo-ETE involves the reduction of its 10,11-double bond. researchgate.net This reaction is catalyzed by the cytosolic, NADH-dependent enzyme known as 12-oxoeicosinoid Δ10-reductase. wikipedia.orgnih.gov The product of this enzymatic action is 12-oxo-5Z,8Z,14Z-eicosatrienoic acid (12-oxo-ETrE), also referred to as 10,11-dihydro-12-oxo-ETE. researchgate.netnih.gov This metabolic step is part of a pathway observed in leukocytes for processing 12-HETE and related compounds. researchgate.net
| Substrate | Enzyme | Product | Cofactor |
|---|---|---|---|
| 12-oxo-Eicosatetraenoic Acid (12-oxo-ETE) | 12-oxoeicosinoid Δ10-reductase | 12-oxo-Eicosatrienoic Acid (12-oxo-ETrE) | NADH |
Further Reduction to 12R- and 12S-Hydroxy-Eicosatrienoic Acids (HETrEs) by 12-ketoreductase
The metabolic cascade continues with the further reduction of 12-oxo-ETrE. The keto group at carbon 12 of 12-oxo-ETrE is targeted by a 12-ketoreductase enzyme. wikipedia.orgnih.gov This reduction yields two stereoisomers: 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(S)-HETrE). wikipedia.orgnih.gov Studies using bovine corneal epithelial microsomes have shown that 12-oxo-ETrE is metabolized predominantly to 12(R)-HETrE over 12(S)-HETrE. nih.gov Interestingly, 12(R)-HETrE is recognized as a potent biological mediator, whereas 12(S)-HETrE is devoid of such properties. nih.gov
| Substrate | Enzyme | Major Product | Minor Product |
|---|---|---|---|
| 12-oxo-Eicosatrienoic Acid (12-oxo-ETrE) | 12-ketoreductase | 12(R)-Hydroxy-Eicosatrienoic Acid (12(R)-HETrE) | 12(S)-Hydroxy-Eicosatrienoic Acid (12(S)-HETrE) |
Esterification into Cellular Lipid Pools (e.g., Phospholipids)
Eicosanoids, including precursors to 12-oxo-ETE, can be incorporated into cellular lipids, a process that may serve to sequester, inactivate, or store these bioactive molecules for later release. wikipedia.org While direct evidence for 12-oxo-ETE esterification is limited, extensive research shows that its precursor, 12-HETE, is readily incorporated into phospholipids. nih.govnih.gov In various cell types, including human peripheral blood mononuclear cells and mouse peritoneal macrophages, 12-HETE is esterified into phospholipids such as phosphatidylcholine and phosphatidylinositol. nih.govnih.govnih.gov This incorporation occurs at the sn-2 position of the phospholipid. nih.gov In human epidermis and psoriatic scales, 12-oxo-ETE itself has been found in the sn-2 position of phospholipids, suggesting it can be acylated into these lipid pools after its formation. wikipedia.org These phospholipid-esterified eicosanoids, also known as enzymatically oxidized phospholipids (eoxPLs), are not secreted but remain bound to the cell, where they can exert biological effects. nih.gov
Transcellular Metabolism involving other oxo-ETEs (e.g., 5-oxo-ETE)
Transcellular metabolism, where a metabolite produced by one cell is further processed by a neighboring cell, is a key mechanism in eicosanoid biology. wikipedia.org For instance, 5(S)-HETE, a product of the 5-lipoxygenase pathway, can be released from one cell type and converted by another to the potent chemoattractant 5-oxo-ETE. wikipedia.org A direct metabolic link exists between the 5-oxo-ETE and 12-lipoxygenase pathways. Human platelets can metabolize 5-oxo-ETE via 12-lipoxygenase to form 5-oxo-12(S)-hydroxy-eicosatetraenoate (5-oxo-12(S)-HETE). wikipedia.org This product, 5-oxo-12-HETE, acts as an antagonist to 5-oxo-ETE, blocking the calcium mobilization in neutrophils that 5-oxo-ETE would normally induce. wikipedia.orgnih.gov This interaction demonstrates a cross-pathway regulation where a product of the 12-lipoxygenase pathway (related to 12-oxo-ETE) can modulate the activity of a metabolite from the 5-lipoxygenase pathway.
Molecular Mechanisms of 12 Oxo Eicosatetraenoic Acid Action and Signal Transduction
Intracellular Signaling Cascades Modulated by 12-oxo-Eicosatetraenoic Acid
12-oxo-Eicosatetraenoic acid (12-oxo-ETE) has been shown to act as an agonist in human neutrophils, directly influencing intracellular calcium levels. Research indicates that 12-oxo-ETE induces a rapid and dose-dependent increase in the concentration of cytoplasmic free calcium. wikipedia.org These effects were reportedly detectable at concentrations of 10⁻⁸ M and greater. wikipedia.org The mechanism of this calcium mobilization is suggested to involve the leukotriene B4 receptor, as pre-exposure of neutrophils to leukotriene B4 completely eliminated the calcium response induced by 12-oxo-ETE. wikipedia.org
However, other studies have reported more modest effects. In one investigation, 12-oxo-ETE was found to have only slight effects on cytosolic calcium levels at concentrations as high as 10 µM. That same study noted that 12-oxo-ETE could inhibit the calcium responses to leukotriene B4 by approximately 40%. The oxidation of the 12-hydroxyl group to an oxo group on the eicosanoid structure results in a significant loss of biological activity compared to its precursor, 12-HETE.
| Observation | Effective Concentration | Cell Type | Additional Notes | Source |
|---|---|---|---|---|
| Rapid, dose-dependent increase in cytosolic free calcium. | ≥ 10⁻⁸ M | Human peripheral blood neutrophils | Effect was abolished by pre-exposure to leukotriene B4. | wikipedia.org |
A comprehensive review of available scientific literature did not yield specific research findings on the direct activation or modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by 12-oxo-Eicosatetraenoic Acid. While the precursor molecule, 12-HETE, is known to activate MAPK signaling, specific evidence for this action by 12-oxo-ETE is not detailed in the retrieved sources.
A thorough search of the scientific literature did not provide direct evidence of the activation of Nuclear Factor kappa B (NFκB) pathways by 12-oxo-Eicosatetraenoic Acid. Studies have implicated the precursor, 12-HETE, in NFκB activation; however, similar findings directly concerning 12-oxo-ETE were not found.
Detailed investigations into the direct involvement of Protein Kinase C (PKC) in the signaling cascades of 12-oxo-Eicosatetraenoic Acid were not found in the available research. The role of PKC has been established for related lipid mediators, but its specific interaction with or modulation by 12-oxo-ETE is not described in the sourced literature.
Enzyme Modulation by 12-oxo-Eicosatetraenoic Acid
12-oxo-ETE has been identified as an inhibitor of multiple human lipoxygenase (LOX) isozymes. Research has demonstrated that 12-oxo-ETE inhibits both human platelet 12-lipoxygenase (h12-LOX) and human reticulocyte 15-lipoxygenase-1 (h15-LOX-1). It displays a nearly three-fold higher potency against h15-LOX-1 compared to h12-LOX. The half-maximal inhibitory concentration (IC₅₀) for h15-LOX-1 is 3.0 ± 0.1 μM, while for h12-LOX, the IC₅₀ is 8.0 ± 1 μM.
Further mechanistic studies have explored the nature of this inhibition. Time-dependent studies indicated that 12-oxo-ETE acts as an irreversible inhibitor of h15-LOX-1. However, the high concentration of 12-oxo-ETE required (Kᵢ = 36.8 ± 13.2 μM) and the slow rate of inactivation (k₂ = 0.0019 ± .00032 s⁻¹) suggest that this irreversible mechanism may not be biologically relevant under normal physiological conditions. These findings represent the first observations that oxo-lipids can inhibit LOX isozymes, suggesting a potential feedback mechanism where LOX products regulate the activity of the enzyme itself.
| Enzyme | IC₅₀ (μM) | Inhibition Mechanism Notes | Source |
|---|---|---|---|
| Human 15-Lipoxygenase-1 (h15-LOX-1) | 3.0 ± 0.1 | Demonstrated time-dependent irreversible inhibition, though likely not biologically relevant. | |
| Human 12-Lipoxygenase (h12-LOX) | 8.0 ± 1 | Inhibitory activity observed. |
Biological Functions and Physiological Roles of 12 Oxo Eicosatetraenoic Acid
Cellular Responses and Biochemical Effects
Chemotaxis and Directed Cell Migration (e.g., Neutrophils, Macrophages)
12-oxo-Eicosatetraenoic Acid (12-oxo-ETE) has been identified as a molecule that can influence the directed migration of various immune cells, a process known as chemotaxis. Specifically, it has been shown to stimulate the chemotaxis of human, rat, and rabbit neutrophils, as well as rabbit macrophages. wikipedia.org This directed movement is a critical component of the inflammatory response, guiding immune cells to sites of injury or infection.
However, the chemotactic activity of 12-oxo-ETE appears to be less potent compared to its precursor, 12-hydroxyeicosatetraenoic acid (12-HETE). Studies have indicated that the oxidation of the 12-hydroxyl group to an oxo group results in a significant loss of biological activity in terms of chemotaxis. nih.govresearchgate.net In fact, some research suggests that 12-oxo-ETE does not display detectable chemotactic activity for human neutrophils at concentrations as high as 10 microM. nih.govresearchgate.net The chemotactic effects of 12-HETE isomers and 12-oxo-ETE are thought to be mediated through the leukotriene B4 receptor 2 (BLT2). wikipedia.org
Table 1: Chemotactic Activity of 12-oxo-ETE and Related Compounds on Human Neutrophils
| Compound | Chemotactic Activity | Potency Relative to 12R-HETE |
|---|---|---|
| 12R-HETE | Induces chemotaxis | High |
| 12S-HETE | Induces chemotaxis | Lower than 12R-HETE |
| 12-oxo-ETE | No detectable activity | Significantly lower |
| 12S-HETrE | Induces chemotaxis | Slightly less potent than 12R-HETE |
| 12R-HETrE | Induces chemotaxis | Less potent than 12S-HETrE |
Data synthesized from Powell et al., 1995. nih.gov
Cell Adhesion and Aggregation
In addition to chemotaxis, 12-oxo-ETE is involved in cellular adhesion and aggregation processes. It has been observed to stimulate human neutrophils to adhere to one another, a phenomenon known as aggregation. wikipedia.org This process is a key step in the formation of an inflammatory infiltrate. Furthermore, 12-oxo-ETE, in conjunction with other inflammatory mediators like tumor necrosis factor-alpha or platelet-activating factor, can induce neutrophils to release their granule-bound enzymes. wikipedia.org
The broader family of 12-HETE metabolites, including 12-oxo-ETE, also plays a role in the adhesion of monocytes to vascular endothelial cells, a critical event in the development of atherosclerosis. nih.gov For instance, the related compound 15-oxo-ETE has been shown to promote monocyte adhesion to human umbilical vein endothelial cells (HUVECs). nih.gov
DNA Synthesis and Mitogenesis Induction
12-oxo-ETE has been shown to stimulate DNA synthesis and mitogenesis, the process of inducing cell division. wikipedia.org This effect has been observed in the immortalized human keratinocyte cell line HaCaT. wikipedia.org The mitogenic properties of 12-oxo-ETE and its precursor, 12(S)-HETE, suggest a role in tissue growth and repair, as well as in pathological conditions characterized by excessive cell proliferation. For example, 12(S)-HETE is a known mitogenic factor for microvascular endothelial cells and is implicated in angiogenesis, the formation of new blood vessels. nih.gov
Modulation of Matrix Metalloproteinase (MMP) Activity
12-oxo-ETE has been demonstrated to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components. In bovine trophoblast cells, 12-oxo-ETE was found to activate MMPs, leading to collagen degradation. nih.gov This activation is a key mechanism in the process of placenta separation after birth. nih.gov The study indicated that even at low concentrations, 12-oxo-ETE could activate trophoblast proteases. nih.gov
The regulation of MMPs is crucial in various physiological and pathological processes, including wound healing, tissue remodeling, and cancer metastasis. pnas.orgnih.govfrontiersin.org The ability of 12-oxo-ETE to influence MMP activity highlights its potential role in these complex biological events.
Influence on Reactive Oxygen Species Generation
The relationship between 12-oxo-ETE and reactive oxygen species (ROS) is complex. While the biosynthesis of its precursor, 12-HETE, can be influenced by ROS, 12-HETE itself can also trigger the generation of ROS. tandfonline.comnih.gov Specifically, 12-HETE activates retinal vascular endothelial cells through the activation of NADPH oxidase, leading to the production of ROS. tandfonline.com This process is implicated in the pathology of diabetic retinopathy. tandfonline.com
Inflammatory cells like eosinophils, neutrophils, and monocytes can be stimulated by various eicosanoids to generate reactive oxygen species. wikipedia.org Although direct evidence for 12-oxo-ETE's role in ROS generation is less defined than that of its precursors, the metabolic pathways are closely linked. The generation of ROS is a key component of the inflammatory response and can also contribute to cellular damage. mdpi.commdpi.com
Tissue and Organ System Involvement
The biological effects of 12-oxo-ETE and its related metabolites are not confined to the cellular level but extend to various tissues and organ systems.
Skin : 12-oxo-ETE, along with its precursor 12-HETE, is found in the phospholipids (B1166683) of normal human epidermis and psoriatic scales. wikipedia.org This suggests a role in skin physiology and pathology. The metabolites can be acylated into the sn-2 position of phospholipids, which may serve to sequester and inactivate or store them for later release upon cell stimulation. wikipedia.org
Placenta : As mentioned earlier, 12-oxo-ETE is a strong candidate for signaling placenta separation after childbirth in cattle. nih.gov It induces apoptosis and activates matrix metalloproteinases in bovine trophoblast cells, leading to the degradation of the intercellular adhesion and collagenous folds necessary for detachment. nih.gov
Cardiovascular System : Metabolites of the 12-lipoxygenase pathway have been implicated in cardiovascular diseases. nih.gov For instance, 15-oxo-ETE has been found at increased levels in patients with acute myocardial infarction and promotes monocyte adhesion to endothelial cells, an early step in atherosclerosis. nih.gov
Eye : The 12-lipoxygenase pathway and its product 12-HETE play a key role in the pathogenesis of diabetic retinopathy. tandfonline.comresearchgate.net High glucose levels increase 12-HETE production in retinal vascular cells, which in turn upregulates vascular endothelial growth factor (VEGF), a key factor in pathogenic neovascularization. tandfonline.com
Pancreatic Islets : In the context of type 1 diabetes, the 12-lipoxygenase pathway is involved in islet inflammation and damage. nih.gov 12-HETE can promote oxidative damage to β-cells. nih.gov
Nervous System : 12-lipoxygenases and 12-HETE are expressed in neurons and have been implicated in promoting neuroinflammation in conditions like Alzheimer's disease. nih.gov
Table 2: Summary of Tissue and Organ System Involvement of 12-oxo-ETE and Related Metabolites
| Tissue/Organ System | Biological Role/Involvement | Key Findings |
|---|---|---|
| Skin | Physiology and pathology | Found in normal and psoriatic epidermis; may be stored in phospholipids. wikipedia.org |
| Placenta | Parturition | Signals for placenta separation in cattle by activating MMPs and inducing apoptosis. nih.gov |
| Cardiovascular System | Atherosclerosis | Related oxo-ETEs promote monocyte adhesion to endothelial cells. nih.gov |
| Eye | Diabetic Retinopathy | 12-HETE pathway contributes to pathological neovascularization. tandfonline.com |
| Pancreatic Islets | Type 1 Diabetes | 12-HETE promotes inflammation and oxidative damage to β-cells. nih.gov |
| Nervous System | Neuroinflammation | 12-HETE is implicated in neuroinflammatory processes. nih.gov |
Skin Homeostasis and Pathophysiology
The skin's epidermal layer is a primary site for the metabolism of arachidonic acid, with 12(S)-hydroxy-eicosatetraenoic acid (12(S)-HETE) being a principal product of epidermal keratinocytes. nih.gov This compound is further metabolized to 12-oxo-ETE. wikipedia.org These lipid mediators are integral to maintaining skin health and are implicated in various skin disorders. caringsunshine.com
In the context of skin homeostasis, 12-HETE has been shown to encourage the proliferation and chemotaxis of keratinocytes, suggesting a role in the wound healing process. nih.govmdpi.com The biological activities of 12(S)-HETE in the skin are facilitated through specific, high-affinity receptors present on both keratinocytes and Langerhans cells, which are antigen-presenting cells of the epidermis. nih.govnih.gov
However, dysregulation of the 12-lipoxygenase pathway and its metabolites is a recognized feature of certain proliferative skin diseases, most notably psoriasis. nih.gov In psoriatic lesions, there is a marked accumulation of the unusual arachidonic acid metabolite, 12R-hydroxyeicosatetraenoic acid (12R-HETE), which is the opposite chirality to the more common 12S-HETE. nih.gov Research indicates that uninvolved psoriatic epidermis has an increased capacity to metabolize free arachidonic acid into 12-lipoxygenase products compared to normal epidermis. nih.gov Furthermore, studies have revealed a significant defect in 12-HETE receptors in both lesional and uninvolved psoriatic skin, which may be a key molecular factor in the disease's pathophysiology. nih.gov
| Compound | Biological Effect in Skin | Associated Condition | Reference |
|---|---|---|---|
| 12(S)-HETE | Promotes keratinocyte proliferation and chemotaxis | Wound Healing | nih.govmdpi.com |
| 12-HETE (general) | Metabolized from arachidonic acid in epidermal cells | General Skin Physiology | nih.gov |
| 12R-HETE | Accumulates in psoriatic lesions | Psoriasis | nih.gov |
| 12-HETE Receptors | Defective in psoriatic skin | Psoriasis | nih.gov |
Reproductive System: Fetal Membrane Release in Parturition
The process of parturition, or childbirth, involves a complex cascade of biochemical events, including the separation and expulsion of the fetal membranes. frontiersin.org Research, particularly in bovine models, has identified 12-oxo-ETE as a critical signaling molecule in this process. nih.govnih.gov
Studies have demonstrated that 12-oxo-ETE can induce the release of fetal membranes after delivery in cows. nih.gov In experimental settings, the injection of 12-oxo-ETE into cows that had undergone induced delivery resulted in the rapid release of the fetal membranes. nih.gov Furthermore, in cows with natural deliveries, a peak in the concentration of 12-oxo-ETE (ranging from 11.7-16.8 ng/ml) was observed in the maternal blood plasma just before the fetal membranes were released. nih.gov This suggests that 12-oxo-ETE, rather than prostaglandins, may be the primary mediator for the release of fetal membranes. nih.gov
The mechanism of action for 12-oxo-ETE in this context appears to involve the activation of matrix metalloproteinases (MMPs). nih.gov In cell culture studies using fetal fibroblasts from the bovine placenta, the addition of arachidonic acid, a precursor to 12-oxo-ETE, led to rapid cell detachment, which was accompanied by MMP activation. nih.gov The direct addition of 12-oxo-ETE to these cell cultures also strongly induced cell floating, further supporting its role in the breakdown of the fetal-maternal connection. nih.gov Importantly, treatment with 12-oxo-ETE to induce placental release has been shown to improve postpartum outcomes in cows, including ovarian function and milk production. nih.gov
| Experimental Condition | Key Finding | Implication | Reference |
|---|---|---|---|
| Injection of 12-oxo-ETE in delivery-induced cows | Rapid release of fetal membranes | 12-oxo-ETE directly induces fetal membrane separation | nih.gov |
| Measurement of 12-oxo-ETE in maternal blood plasma during natural delivery | Peak concentration (11.7-16.8 ng/ml) observed prior to fetal membrane release | Suggests a physiological role for 12-oxo-ETE as a signal for fetal membrane release | nih.gov |
| Addition of arachidonic acid or 12-oxo-ETE to fetal fibroblast cell cultures | Induced rapid cell floating and matrix metalloproteinase (MMP) activation | Elucidates a potential cellular mechanism involving MMPs | nih.gov |
| 12-oxo-ETE-induced placental release in cows | Improved postpartum ovarian function and milk yield | Highlights the potential therapeutic benefits of modulating this pathway | nih.gov |
Nervous Tissue Activity (e.g., Aplysia Nervous Tissue)
The nervous system of the marine mollusk Aplysia californica has served as a valuable model for studying the cellular and molecular mechanisms of neuronal signaling. Within this system, 12-oxo-ETE has been identified as a biologically active eicosanoid that plays a role in neurotransmission. nih.govnih.gov
Research has shown that 12-oxo-ETE is a metabolite of 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HPETE) and is formed by Aplysia nervous tissue. nih.govnih.gov The formation of 12-oxo-ETE has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), UV spectrometry, and gas-chromatography/mass spectrometry. nih.govnih.gov
The functional significance of 12-oxo-ETE in Aplysia neurons is linked to the actions of the modulatory transmitter histamine (B1213489). nih.govnih.gov The application of histamine to labeled nervous tissue stimulates the formation of [3H]12-oxo-ETE from endogenous lipid stores. nih.govnih.gov Furthermore, in identified neurons within the abdominal ganglion (L14 and L10 cells), the application of 12-oxo-ETE elicits changes in membrane potential that are similar to those evoked by histamine. nih.govnih.gov In contrast, another metabolite of 12-HPETE, 12(S)-HETE, is inactive in this regard. nih.govnih.gov These findings support the hypothesis that 12-HPETE and its metabolite, 12-oxo-ETE, are involved in the transduction of histamine responses in Aplysia neurons. nih.govnih.gov
| Observation | Experimental Evidence | Conclusion | Reference |
|---|---|---|---|
| Formation of 12-oxo-ETE | Identified as a metabolite of 12-HPETE in Aplysia nervous tissue using HPLC, UV spectrometry, and GC/MS | 12-oxo-ETE is endogenously produced in the nervous system of Aplysia | nih.govnih.gov |
| Stimulation of 12-oxo-ETE formation | Application of histamine to labeled nervous tissue stimulates the formation of [3H]12-oxo-ETE | Histamine signaling involves the 12-lipoxygenase pathway | nih.govnih.gov |
| Electrophysiological effects | Application of 12-oxo-ETE to identified neurons (L14 and L10) elicits changes in membrane potential similar to histamine | 12-oxo-ETE mimics the physiological effects of histamine | nih.govnih.gov |
| Specificity of action | 12(S)-HETE, another metabolite of 12-HPETE, is inactive | The biological activity is specific to 12-oxo-ETE in this context | nih.govnih.gov |
Pathophysiological Significance of 12 Oxo Eicosatetraenoic Acid
Role in Inflammatory and Immune Processes
12-oxo-Eicosatetraenoic Acid (12-oxo-ETE) is a metabolite of arachidonic acid that is implicated in various inflammatory and immune responses. Its role is intricately linked to the activity of the 12-lipoxygenase (12-LOX) pathway, which produces a range of bioactive lipid mediators.
Pro-inflammatory Mediator Characteristics
The 12-lipoxygenase pathway and its primary product, 12-hydroxyeicosatetraenoic acid (12-HETE), are recognized for their pro-inflammatory activities. wikipedia.orgtandfonline.com 12-HETE is considered a pro-inflammatory lipid metabolite that is involved in the pathogenesis of various inflammatory conditions. wikipedia.org The production of pro-inflammatory mediators such as TNF-α, IL-6, and Cxcl2 has been shown to be mediated by a signaling axis involving the 12-HETE receptor GPR31. tandfonline.com In adipocytes, 12-HETE and its precursor 12-HPETE promote the expression of pro-inflammatory cytokines and chemokines, including TNF-α, MCP-1, and IL-6. nih.gov As a downstream metabolite of 12-HETE, 12-oxo-ETE is positioned within this pro-inflammatory cascade. nih.govpnas.org The enzymatic conversion of 12-HETE to 12-oxo-ETE occurs in various cells, including neutrophils. pnas.org While the specific pro-inflammatory actions of 12-oxo-ETE are less extensively characterized than those of its precursor, its origin from the pro-inflammatory 12-LOX pathway suggests its participation in inflammatory processes.
Association with Eosinophilic Airway Inflammation (e.g., COPD, Asthma)
Clinical research has identified a significant association between 12-oxo-ETE levels and eosinophilic airway inflammation, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD). A study involving patients with stable COPD found that those who experienced disease exacerbations within the past 12 months had significantly higher concentrations of 12-oxo-ETE in their induced sputum. nih.gov This increase in 12-oxo-ETE was observed alongside higher levels of 5-oxo-ETE and prostaglandin D2. nih.gov Furthermore, the study established a correlation between increased sputum eosinophilia and higher concentrations of selected pro-inflammatory eicosanoids. nih.gov
Concentrations of 12-oxo-ETE in Induced Sputum of COPD Patients
| Patient Group | Median 12-oxo-ETE Concentration (pg/mL) | Interquartile Range (IQR) (pg/mL) | P-value |
|---|---|---|---|
| COPD with Exacerbations | 320.9 | 126.1–557.1 | 0.022 |
| COPD without Exacerbations | 117.1 | 78.7–238.7 |
These findings suggest that 12-oxo-ETE may serve as a marker or contributor to the inflammatory processes underlying exacerbations in a subset of COPD patients characterized by eosinophilic inflammation.
Contribution to Neutrophil and Monocyte Responses
The effects of 12-oxo-ETE on key immune cells like neutrophils and monocytes have been investigated, revealing a nuanced role. In studies on human neutrophils, 12-oxo-ETE did not demonstrate detectable chemotactic activity. wikipedia.org Furthermore, it had only modest effects on cytosolic calcium levels, a key signal for neutrophil activation. wikipedia.org Interestingly, 12-oxo-ETE and its 8-trans isomer were found to inhibit the calcium responses induced by the potent chemoattractant leukotriene B4 (LTB4) by approximately 40%. wikipedia.org This suggests that the oxidation of the 12-hydroxyl group of 12-HETE to form 12-oxo-ETE results in a significant loss of biological activity in neutrophils. wikipedia.org Some research suggests that 12-oxo-ETE may induce an increase in cytoplasmic free calcium in neutrophils via the leukotriene B4 receptor or a related activation sequence. nih.gov
The direct effects of 12-oxo-ETE on monocyte function are not as extensively documented. However, related compounds provide some context. For instance, 15-oxo-ETE has been shown to promote monocyte adhesion to endothelial cells, a critical step in the inflammatory response. researchgate.netnih.gov The precursor molecule, 12-HETE, has been found to amplify tissue factor expression by P-selectin-stimulated monocytes. nih.gov While these findings relate to similar molecules, further research is needed to elucidate the specific contributions of 12-oxo-ETE to monocyte responses.
Cross-talk with Other Inflammatory Mediators and Chemokines
The interplay between lipid mediators and other inflammatory molecules is a critical aspect of the inflammatory cascade. While direct evidence for the cross-talk of 12-oxo-ETE with other inflammatory mediators and chemokines is limited, studies on related oxo-eicosatetraenoic acids offer potential parallels. For example, 5-oxo-ETE exhibits strong synergistic interactions with the chemokines MCP-1 and MCP-3, leading to markedly enhanced monocyte migration. researchgate.net Additionally, 15-oxo-ETE has been shown to modulate inflammatory signaling pathways by activating Nrf2-regulated antioxidant responses and inhibiting pro-inflammatory NF-κB-mediated signaling. mdpi.com The precursor molecule, 12-HETE, has been shown to stimulate the production of pro-inflammatory mediators such as TNF-α, IL-6, and Cxcl2 through its receptor, GPR31. tandfonline.com Given that 12-oxo-ETE is a metabolite of 12-HETE, it is plausible that it also participates in the complex network of inflammatory signaling, though the specific interactions remain an area for further investigation.
Involvement in Cancer Development and Progression
The 12-lipoxygenase pathway, which leads to the production of 12-oxo-ETE, has been implicated in various aspects of cancer biology.
Promotion of Tumor Cell Proliferation and Growth
The precursor to 12-oxo-ETE, 12S-HETE, has been demonstrated to play a significant role in promoting the proliferation and growth of tumor cells. nih.govnih.govresearchgate.netnih.gov Studies have shown that 12(S)-HETE can markedly stimulate the proliferation of pancreatic cancer cells in a time- and concentration-dependent manner. nih.gov The ability of tumor cells to generate 12(S)-HETE is positively correlated with their metastatic potential. researchgate.net The signaling pathways involved in 12(S)-HETE-induced proliferation include the activation of protein tyrosine phosphorylation and the ERK pathway. nih.gov
Role of the 12-Lipoxygenase Pathway in Cancer Cell Proliferation
| Compound | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| 12(S)-HETE | Pancreatic Cancer | Stimulates proliferation in a time- and concentration-dependent manner. | nih.gov |
| 12-LOX Pathway | Ovarian Cancer | Inhibition of the pathway inhibits cell growth; this is reversed by 12-HETE. | |
| 12S-HETE | General | Promotes tumor cell proliferation and metastasis. | nih.govresearchgate.net |
Induction of Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. The 12-lipoxygenase (12-LOX) pathway, which leads to the production of 12-oxo-Eicosatetraenoic Acid (12-oxo-ETE), plays a significant role in promoting angiogenesis. The primary mediator in this pathway is 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), the direct precursor of 12-oxo-ETE.
Research has demonstrated that 12(S)-HETE acts as a potent mitogenic factor for microvascular endothelial cells, stimulating their proliferation and migration, which are key steps in angiogenesis. nih.gov Inhibition of the 12-LOX enzyme has been shown to reduce endothelial cell proliferation stimulated by key angiogenic factors such as vascular endothelial growth factor (VEGF). Furthermore, the blockage of 12-LOX inhibitors on VEGF-induced endothelial cell migration can be partially reversed by the addition of 12(S)-HETE. nih.gov In preclinical models, inhibition of the 12-LOX pathway has been found to significantly reduce angiogenesis. nih.gov While 12-oxo-ETE is a downstream metabolite of 12(S)-HETE, its direct and specific role in angiogenesis is still under investigation, though it is an integral part of the pro-angiogenic 12-LOX pathway.
Table 1: Role of the 12-LOX Pathway in Angiogenesis
| Feature | Description |
| Key Mediator | 12(S)-HETE (precursor to 12-oxo-ETE) |
| Cellular Effects | Stimulates endothelial cell proliferation and migration. |
| Molecular Effects | Enhances the activity of pro-angiogenic factors like VEGF. |
| Inhibition Effects | Blockade of the 12-LOX pathway reduces endothelial cell proliferation and migration, and inhibits angiogenesis in vivo. |
Influence on Cell Invasion and Metastasis
The spread of cancer cells from a primary tumor to distant sites, known as metastasis, is a complex process involving cell invasion, migration, and adhesion. The 12-LOX pathway and its metabolites, including 12-oxo-ETE, are significantly implicated in promoting these metastatic processes. nih.gov
The precursor to 12-oxo-ETE, 12(S)-HETE, has been shown to enhance tumor cell motility and the secretion of proteinases, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.gov Overexpression of 12-LOX in cancer cells has been linked to an increase in their metastatic potential. nih.gov One of the mechanisms by which the 12-LOX pathway contributes to invasion is through the upregulation of matrix metalloproteinase 9 (MMP9), an enzyme that plays a critical role in the breakdown of the extracellular matrix. nih.govmdpi.com While the direct actions of 12-oxo-ETE on cell invasion and metastasis are still being fully elucidated, its position as a key metabolite in the 12-LOX pathway indicates its involvement in these critical aspects of cancer progression.
Modulation of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. 12-oxo-ETE has been identified as a modulator of apoptosis in cancer cells, with its effects being context-dependent.
A significant finding is the role of 12-oxo-ETE as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Activation of PPARγ by ligands can induce apoptosis in certain cancer cells. mdpi.comnih.gov In the context of glioblastoma multiforme, 12-oxo-ETE, through its activation of PPARγ, has been shown to have anti-tumor effects by inhibiting proliferation and inducing apoptosis. researchgate.net This suggests that in some cancer types, 12-oxo-ETE may contribute to a pro-apoptotic environment. Conversely, the precursor 12(S)-HETE has been reported to inhibit apoptosis in other cancer cell types, highlighting the complexity of the 12-LOX pathway's influence on cell survival. nih.gov
Table 2: Modulation of Apoptosis by 12-oxo-ETE
| Factor | Role in Apoptosis | Mechanism |
| 12-oxo-ETE | Can induce apoptosis. | Acts as a ligand for PPARγ, which, when activated, can trigger pro-apoptotic pathways. |
| 12(S)-HETE (precursor) | Can inhibit apoptosis. | Promotes cell survival pathways. |
Specific Cancer Contexts (e.g., Prostate Cancer, Glioblastoma Multiforme, Breast Cancer)
The role of 12-oxo-ETE and its metabolic pathway varies across different types of cancer.
Glioblastoma Multiforme: Glioblastoma multiforme (GBM) is an aggressive brain tumor. In this context, 12-oxo-ETE has been shown to have anti-tumor properties. It acts as a natural ligand for PPARγ, and the activation of this receptor in GBM cells leads to the inhibition of cell proliferation and the induction of apoptosis. researchgate.net This suggests a potential therapeutic angle for targeting the 12-LOX pathway in glioblastoma.
Breast Cancer: The role of the 12-LOX pathway in breast cancer is also significant, with studies indicating its involvement in tumor growth and metastasis. nih.gov However, the specific contributions of 12-oxo-ETE in breast cancer pathophysiology are less clear compared to its precursor, 12(S)-HETE.
Implications in Metabolic Disorders
Contribution to Diabetes Mellitus Pathogenesis (Type I and Type II)
The 12-LOX pathway and its metabolites, including 12-oxo-ETE, are implicated in the pathogenesis of both type 1 and type 2 diabetes mellitus. A key aspect of this involvement is the impact on pancreatic beta-cell function and survival.
In the context of diabetes, pro-inflammatory cytokines can induce the expression of 12-LOX in pancreatic islets. The resulting production of 12-HETE and its downstream metabolite 12-oxo-ETE contributes to beta-cell dysfunction and, ultimately, beta-cell death. nih.gov This process is relevant to the autoimmune destruction of beta cells in type 1 diabetes and the progressive beta-cell failure seen in type 2 diabetes. nih.gov Studies have shown that deletion of the 12-LOX gene can protect against beta-cell dysfunction in the presence of inflammatory cytokines. nih.gov
Table 3: Role of the 12-LOX Pathway in Diabetes Pathogenesis
| Aspect | Contribution of the 12-LOX Pathway |
| Pancreatic Beta-Cells | Promotes inflammation-induced dysfunction and apoptosis. |
| Type 1 Diabetes | Contributes to the autoimmune destruction of beta-cells. |
| Type 2 Diabetes | Involved in the progressive failure of beta-cell function. |
Role in Diabetic Retinopathy Development
Diabetic retinopathy is a common and serious complication of diabetes, characterized by damage to the blood vessels of the retina. The 12-LOX pathway and its products, including 12-oxo-ETE, play a significant role in the development and progression of this condition.
In the diabetic retina, there is an increased expression of 12-LOX. tandfonline.com The subsequent increase in the production of 12-HETE and 12-oxo-ETE activates retinal vascular endothelial cells. researchgate.nettandfonline.com This activation leads to a cascade of detrimental effects, including increased oxidative stress through the generation of reactive oxygen species (ROS) and the promotion of inflammation. nih.gov These pathological changes contribute to the breakdown of the blood-retinal barrier and the development of neovascularization, which are hallmarks of advanced diabetic retinopathy. tandfonline.comtandfonline.com
Influence on Hepatic Metabolism and Insulin Sensitivity
Currently, there is a notable lack of specific research findings directly detailing the influence of 12-oxo-eicosatetraenoic acid (12-oxo-ETE) on hepatic metabolism and insulin sensitivity. Extensive searches of scientific literature did not yield studies that have specifically investigated the direct actions of 12-oxo-ETE on hepatocytes, hepatic glucose production, lipid metabolism within the liver, or its role in the insulin signaling cascade in liver cells.
The majority of existing research in this metabolic area has concentrated on the precursor molecule, 12-hydroxyeicosatetraenoic acid (12-HETE). Studies have implicated 12-HETE in the broader context of diabetes and its vascular complications. tandfonline.comresearchgate.net However, these findings cannot be directly extrapolated to 12-oxo-ETE without specific experimental evidence.
One area of research has explored the role of different 12-hydroxylated molecules, specifically 12α-hydroxylated bile acids, in linking hepatic insulin signaling with dyslipidemia. nih.govnih.gov This research has identified a connection between the composition of bile acids in the liver and metabolic health. nih.govnih.gov It is important to note that these bile acids are structurally and functionally distinct from the eicosanoid 12-oxo-ETE.
While the liver is a central organ in regulating glucose and lipid homeostasis, and hepatic insulin resistance is a key factor in metabolic diseases, the specific contribution of 12-oxo-ETE to these critical processes remains an uninvestigated area of research. nih.govmdpi.com Future studies are required to elucidate whether 12-oxo-ETE plays a significant role in liver pathophysiology and insulin action.
Data Tables
No data is available from the searched literature to generate tables on the specific effects of 12-oxo-ETE on hepatic metabolism or insulin sensitivity.
Analytical Methodologies for 12 Oxo Eicosatetraenoic Acid in Biological Samples
Sample Preparation Techniques for Oxylipin Extraction
Effective sample preparation is a critical first step to isolate 12-oxo-ETE from complex biological matrices, remove interfering substances, and concentrate the analyte for sensitive detection. The primary methods employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often preceded by tissue homogenization for solid samples.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of oxylipins, including 12-oxo-ETE, from biological fluids. This method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase.
A common approach involves the use of C18 reverse-phase SPE cartridges. In a typical procedure, the biological sample, such as culture medium, is first acidified to a pH of 3. This protonates the carboxylic acid group of 12-oxo-ETE, increasing its retention on the nonpolar C18 sorbent. The sample is then loaded onto the conditioned cartridge. After washing to remove hydrophilic impurities, the retained 12-oxo-ETE is eluted with an organic solvent mixture, such as ethyl acetate (B1210297)/methanol (B129727) (9:1). The eluate is then dried, commonly under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for chromatographic analysis nih.gov.
The choice of SPE sorbent and elution solvents is critical for achieving high recovery and purity. The general steps and common materials used in SPE for oxylipin extraction are summarized in the interactive table below.
Interactive Data Table: Overview of Solid-Phase Extraction for Oxylipins
| Step | Purpose | Common Materials/Solvents |
|---|---|---|
| Conditioning | To activate the sorbent and ensure reproducible retention. | Methanol followed by water or an aqueous buffer. |
| Sample Loading | To apply the pre-treated sample to the SPE cartridge. | Acidified biological fluid (e.g., plasma, urine, cell culture supernatant). |
| Washing | To remove interfering substances that are not retained on the sorbent. | A weak organic solvent/water mixture to elute polar interferences. |
| Elution | To recover the analyte of interest from the sorbent. | Organic solvents like methanol, acetonitrile (B52724), or mixtures with ethyl acetate. |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another effective method for isolating lipids, including 12-oxo-ETE, from aqueous samples. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
While specific LLE protocols for 12-oxo-ETE are less commonly detailed in recent literature compared to SPE, general lipid extraction methods are applicable. These methods often involve the use of solvent systems like chloroform and methanol. A drawback of traditional LLE methods is that denser chlorinated solvents like chloroform form the bottom layer, requiring careful aspiration to avoid contamination from the upper aqueous phase and the protein interface nih.gov.
Tissue Homogenization for Solid Biological Matrices
For the analysis of 12-oxo-ETE in solid tissues, such as wound or brain tissue, an initial homogenization step is necessary to release the analyte from the cellular matrix. This is a critical stage, as the mechanical disruption of tissues can artificially induce the enzymatic formation of oxylipins. Therefore, homogenization is typically performed in the presence of organic solvents like methanol to quench enzymatic activity lipidmaps.orgpnas.org. The resulting homogenate can then be further processed using SPE or LLE to extract the lipids pnas.org.
Importance of Internal Standards and Anti-oxidants
Given the multi-step nature of sample preparation and the potential for analyte loss, the use of internal standards is essential for accurate quantification. For mass spectrometry-based analysis, stable isotope-labeled internal standards are preferred as they exhibit similar chemical and physical properties to the endogenous analyte. For the analysis of HETEs, which are structurally related to 12-oxo-ETE, deuterated standards such as 12(±)-HETEd8 and 5(S)-HETEd8 have been successfully employed nih.gov. An accurately known amount of the internal standard is added to the sample at the beginning of the preparation process to correct for any losses during extraction and analysis lipidmaps.org.
Oxylipins are susceptible to autooxidation, which can lead to the artificial formation of various oxidized products. To prevent this, antioxidants are often added during sample collection and preparation. While specific data on antioxidants for 12-oxo-ETE is limited, the general practice for oxylipin analysis includes the use of compounds like butylated hydroxytoluene (BHT) to minimize non-enzymatic lipid peroxidation.
Chromatographic Separation Techniques
Following sample preparation, chromatographic separation is employed to resolve 12-oxo-ETE from other structurally similar compounds prior to detection. Ultra-performance liquid chromatography is a powerful technique for this purpose.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns with sub-2 µm particles, which provide higher resolution, greater sensitivity, and faster analysis times compared to traditional high-performance liquid chromatography (HPLC).
A reported UPLC method for the separation of HETEs, which can be adapted for 12-oxo-ETE, utilizes a reverse-phase column such as an ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 150 mm) nih.gov. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid. The formic acid aids in the ionization of the analytes for mass spectrometric detection nih.gov.
The following interactive data table summarizes typical UPLC parameters that can be applied to the analysis of 12-oxo-ETE.
Interactive Data Table: Typical UPLC Parameters for 12-oxo-ETE Analysis
| Parameter | Description |
|---|---|
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A programmed change in the mobile phase composition over time to separate compounds with different polarities. |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times. |
| Injection Volume | A small volume of the reconstituted sample extract, typically 5-10 µL. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and purification of 12-oxo-Eicosatetraenoic Acid (12-oxo-ETE) from complex biological matrices. nih.govnih.gov Prior to HPLC analysis, biological samples such as plasma, tissues, or culture medium typically undergo a sample preparation step, often involving solid-phase extraction (SPE) to isolate lipids and remove interfering substances. nih.govnih.gov For instance, medium samples can be adjusted to pH 3, loaded onto a C18 cartridge, and extracted with an ethyl acetate/methanol mixture. nih.gov The residue is then resuspended in a solvent suitable for HPLC injection, such as methanol. nih.govescholarship.org
The chromatographic separation itself is performed on an analytical column, with the choice of column and mobile phase being critical for achieving the desired resolution. nih.gov Both eicosanoid and N-acylethanolamine (NAE) samples can be subjected to similar HPLC analysis treatments, though different buffer systems may be employed. escholarship.org For eicosanoid analysis, including 12-oxo-ETE, a common approach involves a gradient elution with a mobile phase consisting of two solvents. For example, Solvent A might be a mixture of water, acetonitrile, and acetic acid, while Solvent B could be a combination of acetonitrile and isopropyl alcohol. escholarship.org
| Component | Composition (v/v/v or v/v) | Role |
|---|---|---|
| Solvent A | Water-acetonitrile-acetic acid (70:30:0.02) | Aqueous mobile phase component |
| Solvent B | Acetonitrile-isopropyl alcohol (50:50) | Organic mobile phase component |
Reversed-Phase (RP) Chromatography for Isomer Separation
Reversed-phase (RP) chromatography is the most common HPLC mode used for the analysis of 12-oxo-ETE and other eicosanoids. escholarship.orgpnas.org This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. escholarship.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more nonpolar compounds are retained longer on the column.
RP-HPLC is highly effective for separating 12-oxo-ETE from other related lipids and its positional isomers. psu.edu Adequate chromatographic separation is crucial, especially when coupled with mass spectrometry, to distinguish between isomers that may have identical mass-to-charge ratios (m/z). escholarship.org For example, various hydroxyeicosatetraenoic acid (HETE) species can have shared multiple reaction monitoring (sMRM) transitions, making chromatographic resolution essential for accurate identification and quantification. escholarship.org The separation of eicosanoids is often achieved on columns such as a Synergi reverse-phase C18 column, using a flow rate around 300 μL/min and an elevated column temperature (e.g., 50°C) to improve peak shape and resolution. escholarship.org
Normal-Phase/Chiral Chromatography for Stereoisomer Resolution
While reversed-phase chromatography separates isomers based on polarity and structure, the resolution of stereoisomers (enantiomers) requires chiral chromatography. nih.govnih.gov 12-oxo-ETE is derived from 12-hydroxyeicosatetraenoic acid (12-HETE), which exists as two enantiomers, 12(S)-HETE and 12(R)-HETE. wikipedia.org These enantiomers are products of different biosynthetic pathways and can have distinct biological activities. nih.govwikipedia.org Therefore, distinguishing between them is often critical.
Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govaocs.org This can be performed using either normal-phase or reversed-phase conditions. pnas.orgmdpi.com For the analysis of 12-HETE enantiomers, methods have been developed using chiral phase HPLC, often after derivatization of the analyte. nih.gov For instance, lipids can be separated on a Chiralpak column in reverse phase mode for chiral analysis. pnas.org Normal-phase liquid chromatography has also been successfully developed for the separation of multiple stereoisomers, utilizing columns like Chiralcel OD-H with mobile phases consisting of heptane, ethanol, and dichloromethane. nih.gov This approach allows for the resolution of compounds with multiple chiral centers. nih.gov
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry (MS) is the definitive method for the detection and quantification of 12-oxo-ETE, prized for its high sensitivity and specificity. nih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex biological samples. The advantage of mass spectrometry lies in its ability to separate and characterize ionized analytes based on their mass-to-charge ratio (m/z). nih.gov
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) significantly enhances the sensitivity and specificity of lipid analysis compared to single-stage MS. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 12-oxo-ETE) is selected in the first mass analyzer, fragmented through collision-activated dissociation (CAD), and the resulting product ions are analyzed in a second mass analyzer. nih.govescholarship.org This process yields a characteristic fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification of the analyte even in a complex mixture. escholarship.org This technique is a cornerstone of modern eicosanoid biology. escholarship.org
Electrospray Ionization (ESI) Modes
Electrospray ionization (ESI) is the most commonly used ionization technique for coupling LC with MS for the analysis of eicosanoids like 12-oxo-ETE. escholarship.orgwikipedia.org ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte molecule during the ionization process. wikipedia.org This is advantageous as it typically produces an intact molecular ion or a pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺) with very little fragmentation in the source. wikipedia.orgnih.gov
For acidic lipids like 12-oxo-ETE, ESI is most often performed in the negative ion mode, where the analyte is deprotonated to form an [M-H]⁻ ion. nih.govnih.gov The precursor m/z for 12-oxo-ETE in negative mode is 317.2. escholarship.orgnih.gov Positive ion mode can also be used, which would generate an [M+H]⁺ ion with a precursor m/z of 319.2. nih.gov The choice of ionization mode depends on the specific analyte and the desired sensitivity. nih.gov
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique used for quantification that offers exceptional sensitivity and specificity. nih.govmdpi.com In an MRM experiment, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each analyte of interest. escholarship.org For 12-oxo-ETE, a common transition monitored is m/z 317 -> m/z 153. nih.govescholarship.org
By focusing the instrument's duty cycle on only these specific transitions, MRM minimizes background noise and allows for the detection and quantification of analytes at very low concentrations. nih.gov To increase confidence in identification and quantification, it is standard practice to monitor two or more transitions for each precursor ion. nih.gov Modern instruments can cycle through many MRM transitions within a short time, enabling the simultaneous quantification of a large panel of eicosanoids in a single analytical run. nih.gov This targeted approach, often referred to as scheduled MRM, optimizes sensitivity and reduces the time required for analysis. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | escholarship.orgnih.gov |
| Precursor Ion ( [M-H]⁻ ) | m/z 317.2 | escholarship.orgnih.gov |
| Product Ion | m/z 153 | escholarship.org |
| Precursor Ion ( [M+H]⁺ ) | m/z 319.2 | nih.gov |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govescholarship.org |
Stable Isotope Dilution for Absolute Quantification
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of lipids like 12-oxo-ETE in biological samples. nih.gov This methodology offers high analytical specificity and sensitivity, effectively overcoming issues of ion suppression and sample loss during preparation. nih.gov
The core principle of SID-LC-MS/MS involves spiking a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated 12-oxo-ETE) into the sample as an internal standard (IS). lipidmaps.org Since the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same ionization efficiency and fragmentation behavior in the mass spectrometer. lipidmaps.org Any sample loss during extraction and processing affects both the analyte and the IS equally. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of IS, precise and accurate quantification can be achieved. nih.gov
The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 12-oxo-ETE (m/z 317 in negative ion mode) and a specific product ion generated upon collision-induced dissociation (e.g., m/z 153). lipidmaps.orgnih.gov The instrument is programmed to specifically monitor this transition, providing a high degree of selectivity.
The table below summarizes typical parameters for the quantification of 12-oxo-ETE using a SID-LC-MS/MS approach, based on established methods for eicosanoids. lipidmaps.orglipidmaps.org
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Internal Standard | A stable isotope-labeled analog of the analyte. | Deuterated 12-oxo-ETE (e.g., 12-oxo-ETE-d4) or a structurally similar deuterated standard (e.g., 5-oxo-ETE-d7). lipidmaps.orgnih.gov |
| Sample Preparation | Extraction of lipids from the biological matrix. | Solid-Phase Extraction (SPE) using C18 cartridges. lipidmaps.org |
| Chromatography | Separation of 12-oxo-ETE from other sample components. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| Mass Spectrometry | Detection and quantification of the analyte and internal standard. | Triple Quadrupole MS with Electrospray Ionization (ESI) in negative mode. |
| MRM Transition | Specific precursor-to-product ion transition monitored. | m/z 317 → m/z 153. lipidmaps.org |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | ~1 pg on-column. lipidmaps.org |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be accurately quantified. | Typically in the low pg/mL range in biological fluids. lipidmaps.org |
Challenges in Isomeric Discrimination
A significant analytical hurdle in the study of 12-oxo-ETE is its existence as part of a larger family of structurally similar isomers. These include positional isomers, where the oxo group is at a different carbon position (e.g., 5-oxo-ETE, 15-oxo-ETE), and stereoisomers (enantiomers), which are non-superimposable mirror images (e.g., 12(R)- vs. 12(S)-HETE precursors). nih.gov These isomers often exhibit identical mass-to-charge ratios and can produce similar or even identical fragment ions in MS/MS analysis, making their differentiation challenging. researchgate.netmdpi.com
Positional Isomers: Positional isomers like 5-oxo-ETE, 12-oxo-ETE, and 15-oxo-ETE all have the molecular formula C₂₀H₃₀O₃ and a precursor ion of m/z 317. While their fragmentation patterns may have unique product ions, they can also share common fragments, complicating unambiguous identification based on mass spectrometry alone. researchgate.netmdpi.com Therefore, chromatographic separation is essential. Reversed-phase liquid chromatography can often separate positional isomers based on differences in their polarity, resulting in distinct retention times. mdpi.com For instance, 11-oxo-ETE and 15-oxo-ETE could be separated chromatographically, which was necessary as they shared a common product ion. mdpi.com
Stereoisomers: The enzymatic production of the precursor 12-HETE is stereospecific, leading to either 12(S)-HETE or 12(R)-HETE. nih.gov The subsequent oxidation to 12-oxo-ETE removes the chiral center at carbon 12. However, distinguishing the enantiomers of its precursor and related hydroxy fatty acids is crucial for understanding the enzymatic pathways involved. Standard reversed-phase HPLC columns cannot separate enantiomers. nih.gov This requires specialized chiral chromatography, which utilizes a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to their separation. nih.govnih.gov This technique is critical for determining the origin of related HETEs, for example, distinguishing between enzymatically produced single enantiomers and non-enzymatically generated racemic mixtures. nih.gov
The following table outlines the primary challenges in isomeric discrimination for 12-oxo-ETE and the corresponding analytical solutions.
| Isomer Type | Analytical Challenge | Methodological Solution |
|---|---|---|
| Positional Isomers (e.g., 5-oxo-ETE, 15-oxo-ETE) | - Identical mass-to-charge ratio (m/z 317).
| - High-resolution reversed-phase liquid chromatography (RP-LC) to achieve separation based on polarity differences, resulting in distinct retention times. mdpi.com |
| Stereoisomers (Enantiomers) (of precursor 12-HETE) | - Identical physicochemical properties in a non-chiral environment.
| - Chiral chromatography using a chiral stationary phase (e.g., Chiralpak AD-RH) to achieve enantiomeric separation. nih.govnih.gov |
Future Directions and Therapeutic Potential of 12 Oxo Eicosatetraenoic Acid Research
Development of Pharmacological Modulators Targeting 12-oxo-Eicosatetraenoic Acid Pathways
The modulation of 12-oxo-ETE levels and activity presents a promising avenue for therapeutic intervention. This involves targeting the enzymes responsible for its biosynthesis and metabolism, as well as identifying potential receptors through which it exerts its effects.
Enzyme Inhibitors of 12-oxo-ETE Biosynthesis or Metabolism
12-oxo-ETE is primarily formed from 12-Hydroxyeicosatetraenoic Acid (12-HETE) through the action of 12-hydroxyeicosanoid dehydrogenase (12-HEDH), a microsomal enzyme found in various tissues, including porcine neutrophils nih.govwikipedia.orgnih.gov. Additionally, 12-oxo-ETE can be generated directly from 12(S)-Hydroperoxyeicosatetraenoic Acid (12(S)-HpETE) by human and other mammalian cytochrome P450 enzymes, and from 12(R)-HpETE by mammalian epidermal lipoxygenase type 3 (eLOX3) nih.govwikipedia.orgfrontiersin.org.
The metabolism of 12-oxo-ETE involves a two-step enzymatic process. It is first converted by a cytosolic NADH-dependent 12-oxoeicosanoid Δ10-reductase to 12-oxo-5Z,8Z,14Z-eicosatrienoic acid (12-oxo-ETrE). Subsequently, 12-oxo-ETrE is reduced by 12-ketoreductase to yield 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(S)-HETrE) nih.govwikipedia.orgnih.gov.
Despite the identification of these key enzymes in 12-oxo-ETE biosynthesis and metabolism, specific, potent pharmacological inhibitors directly targeting 12-HEDH, 12-oxoeicosanoid Δ10-reductase, or 12-ketoreductase for therapeutic purposes are not extensively detailed in current research. While 12-oxo-ETE itself has shown some inhibitory activity against human 12-lipoxygenase (h12-LOX) and human 15-lipoxygenase-1 (h15-LOX-1), the concentrations required and the timeframes involved suggest that this effect is not biologically relevant for direct enzyme inhibition in a therapeutic context escholarship.org. The development of such specific inhibitors remains a crucial area for future research to precisely control 12-oxo-ETE levels.
Small Molecule Agonists and Antagonists for 12-oxo-ETE Receptors
A significant challenge in developing pharmacological modulators for 12-oxo-ETE lies in the fact that, unlike some other oxo-eicosatetraenoic acids such as 5-oxo-Eicosatetraenoic Acid (5-oxo-ETE) which signals through the selective OXE receptor (OXER1), dedicated G protein-coupled receptors (GPCRs) for 12-oxo-ETE have not yet been definitively identified nih.govcaymanchem.com. This absence of a specific, well-characterized receptor limits the traditional approach to developing direct agonists or antagonists.
However, research has indicated that 12-oxo-ETE can interact with and activate peroxisome proliferator-activated receptor gamma (PPARγ) nih.govacs.org. PPARγ is a nuclear receptor that, upon activation, can inhibit proliferation and induce apoptosis in certain cancer cells, such as glioblastoma multiforme (GBM) cells acs.orgnih.gov. This interaction suggests that compounds modulating PPARγ activity could indirectly influence 12-oxo-ETE's biological effects. Furthermore, 12-oxo-ETE has been shown to induce a rapid, dose-dependent increase in cytoplasmic free calcium, potentially via a leukotriene B4 receptor (specifically Leukotriene B4 receptor 2, BLT2) or a common activation sequence in neutrophils wikipedia.orgcaymanchem.com. This indicates alternative signaling pathways that could be targeted, even in the absence of a dedicated 12-oxo-ETE receptor.
Integration with Advanced Omics Technologies (e.g., Lipidomics, Metabolomics, Proteomics)
The advent of advanced omics technologies has revolutionized the study of complex biological systems, offering unprecedented opportunities to elucidate the roles of lipid mediators like 12-oxo-ETE.
Lipidomics , a subfield of metabolomics, is particularly well-suited for the comprehensive analysis of lipid profiles, including oxylipins such as 12-oxo-ETE creative-proteomics.comlcms.czdiva-portal.org. Targeted lipidomics approaches, often employing high-resolution mass spectrometry coupled with liquid chromatography (e.g., UPLC-ESI-MS/MS or Orbitrap MS), enable the ultra-sensitive and quantitative profiling of 12-oxo-ETE and its related metabolites creative-proteomics.comlcms.czdiva-portal.org. This allows researchers to precisely measure changes in 12-oxo-ETE levels in various biological samples (e.g., plasma, sputum, tissues) under different physiological and pathological conditions, providing insights into its dynamic regulation and involvement in disease processes nih.govdiva-portal.orgnih.gov.
Metabolomics , the large-scale study of small molecules (metabolites) within biological systems, can identify metabolic signatures associated with disease states and therapeutic interventions mdpi.comamegroups.cn. For instance, metabolomic studies have detected significantly higher concentrations of 12-oxo-ETE in the induced sputum of patients with chronic obstructive pulmonary disease (COPD) compared to healthy controls, highlighting its potential as a disease-associated metabolite nih.gov. Integrating 12-oxo-ETE profiling into broader metabolomic analyses can reveal its position within complex metabolic networks and its interplay with other bioactive lipids and small molecules.
Proteomics , the large-scale study of proteins, complements lipidomics and metabolomics by providing insights into the enzymatic machinery involved in 12-oxo-ETE pathways. Quantitative proteomics methods can simultaneously analyze the expression levels of key enzymes in the lipoxygenase (LOX) pathways, including 12-LOX and other enzymes upstream of 12-oxo-ETE biosynthesis, in parallel with oxylipin metabolomics from a single sample uni-wuppertal.de. This integrated omics approach allows for a deeper understanding of the enzymatic regulation of 12-oxo-ETE production and metabolism, aiding in the identification of novel therapeutic targets and the elucidation of disease mechanisms.
The combined application of these omics technologies enables a holistic view of 12-oxo-ETE's involvement in health and disease, from its enzymatic synthesis and breakdown to its downstream signaling and clinical implications.
Translational Research and Clinical Applications
The growing understanding of 12-oxo-ETE's biological roles is paving the way for its translation into clinical applications, particularly in biomarker development and the design of novel therapeutic strategies.
Biomarker Development for Disease Diagnosis and Prognosis
The ability to accurately quantify 12-oxo-ETE and its related metabolites through advanced lipidomics and metabolomics techniques makes it a candidate for biomarker development. Elevated levels of 12-oxo-ETE have been observed in the induced sputum of individuals with Chronic Obstructive Pulmonary Disease (COPD), suggesting its potential as a diagnostic or prognostic biomarker for this inflammatory respiratory condition nih.gov.
While direct biomarker studies for 12-oxo-ETE in human diseases are still emerging, the precedent set by other oxo-eicosatetraenoic acids is encouraging. For example, 15-oxo-Eicosatetraenoic Acid (15-oxo-ETE) has been confirmed as a biomarker for nonsteroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD), demonstrating the utility of oxo-ETEs as indicators of specific disease phenotypes nih.gov. Furthermore, 12-HETE, a precursor to 12-oxo-ETE, along with other metabolites, has been identified as part of a biomarker panel for diabetic retinopathy (DR), indicating the broader potential of eicosanoids in disease diagnosis and prognosis mdpi.com. Future research will focus on validating 12-oxo-ETE as a reliable biomarker in larger cohorts and across diverse disease states.
Novel Therapeutic Strategies based on 12-oxo-ETE Modulation
The involvement of 12-oxo-ETE in various physiological and pathological processes highlights its potential as a target for novel therapeutic strategies.
One significant area of therapeutic potential revolves around 12-oxo-ETE's role as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.govacs.org. Activation of PPARγ by 12-oxo-ETE has been shown to inhibit proliferation and induce apoptosis in glioblastoma multiforme (GBM) cancer cells acs.orgnih.gov. This suggests that strategies aimed at increasing endogenous 12-oxo-ETE levels or developing stable, potent PPARγ agonists that mimic 12-oxo-ETE's activity could offer novel approaches for cancer therapy.
Beyond cancer, 12-oxo-ETE's documented involvement in inflammatory processes and its ability to stimulate chemotaxis in immune cells nih.govcaymanchem.comaging-us.com suggest that modulating its levels could be beneficial in inflammatory diseases. While the precise mechanisms and specific therapeutic targets are still under investigation, interventions that fine-tune 12-oxo-ETE production or action could offer new avenues for managing inflammatory conditions. For instance, if 12-oxo-ETE is found to be pro-inflammatory in certain contexts, then inhibitors of its biosynthesis or antagonists of its downstream effects could be developed. Conversely, if it exhibits protective or pro-resolving properties, strategies to enhance its formation or activity might be pursued.
Furthermore, the observation that 12-oxo-ETE induces fetal membrane release after delivery in cows aging-us.com points to its potential involvement in reproductive physiology, opening up possibilities for therapeutic modulation in veterinary medicine and potentially informing human reproductive health research.
Q & A
Q. What advanced techniques mitigate challenges in quantifying 12-oxo-ETE in lipid-rich tissues like brain or liver?
- Sample preparation : Optimize solid-phase extraction (SPE) with C18 columns to reduce matrix interference. For brain tissue, homogenize in methanol with antioxidant cocktails (e.g., BHT/EDTA) to prevent autoxidation .
- LC-MS/MS parameters : Use reverse-phase C30 columns and multiple reaction monitoring (MRM) for isomers (e.g., 12-oxo-ETE vs. 15-oxo-ETE). Limit of quantification (LOQ) for 12-oxo-ETE in fish oil matrices: 0.13 ± 0.01 ng/g .
Q. What mechanistic insights explain 12-oxo-ETE’s divergent effects in neuronal vs. reproductive systems?
- In Aplysia neurons, 12-oxo-ETE modulates ion channels at nM concentrations, mimicking histamine’s depolarizing effects. In bovine placental fibroblasts, it induces metalloproteinase-mediated detachment at 10 μM. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
